molecular formula C5H7N3O B8697948 1-Methyl-1H-imidazole-2-carbaldehyde oxime

1-Methyl-1H-imidazole-2-carbaldehyde oxime

Cat. No.: B8697948
M. Wt: 125.13 g/mol
InChI Key: UOXZSCQNOHAHIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-1H-imidazole-2-carbaldehyde oxime is a heterocyclic compound that features an imidazole ring substituted with a hydroxyimino group at the 2-position and a methyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-1H-imidazole-2-carbaldehyde oxime typically involves the reaction of 1-methylimidazole with an appropriate oxime precursor. One common method is the condensation of 1-methylimidazole with hydroxylamine derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the hydroxyimino group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-1H-imidazole-2-carbaldehyde oxime can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups into the imidazole ring .

Scientific Research Applications

1-Methyl-1H-imidazole-2-carbaldehyde oxime has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and catalysts for chemical reactions.

Mechanism of Action

The mechanism of action of 1-Methyl-1H-imidazole-2-carbaldehyde oxime involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and biological activity. The imidazole ring can interact with enzymes and receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-1H-imidazole-2-carbaldehyde oxime is unique due to the presence of the hydroxyimino group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with molecular targets, making the compound valuable in various research and industrial applications .

Properties

Molecular Formula

C5H7N3O

Molecular Weight

125.13 g/mol

IUPAC Name

N-[(1-methylimidazol-2-yl)methylidene]hydroxylamine

InChI

InChI=1S/C5H7N3O/c1-8-3-2-6-5(8)4-7-9/h2-4,9H,1H3

InChI Key

UOXZSCQNOHAHIM-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1C=NO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture consisting of 118.4 grams of 1-methylimidazole-2-carboxaldehyde, 82.5 grams of hydroxylamine hydrochloride, 113.9 grams of sodium bicarbonate and 1300 ml of absolute ethanol was heated under reflux for 2 hours and then filtered while still hot. The filtrate was concentrated to give a colorless residue which was recrystallized from 2-propanol to give 75 grams of 2-(hydroxyimino)methyl-1-methylimidazole as colorless crystals melting at 170°-172° C.
Quantity
118.4 g
Type
reactant
Reaction Step One
Quantity
82.5 g
Type
reactant
Reaction Step Two
Quantity
113.9 g
Type
reactant
Reaction Step Three
Quantity
1300 mL
Type
solvent
Reaction Step Four

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